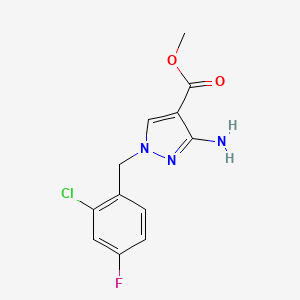

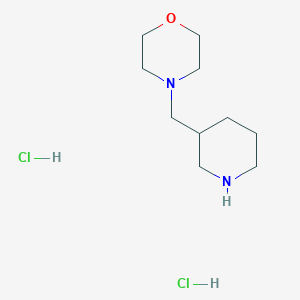

![molecular formula C16H26N2O4 B2876156 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide CAS No. 941995-93-3](/img/structure/B2876156.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is a liquid at room temperature . The molecular weight of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 171.24 .

Molecular Structure Analysis

The molecular structure of the base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, includes a spirocyclic structure with an amine group .Physical And Chemical Properties Analysis

The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Methodologies : Research has been conducted on the synthetic methodologies involving 1,4-dioxaspiro[4.5]decan derivatives, exploring efficient synthesis routes for compounds with potential applications in medicinal chemistry. For instance, Becker and Flynn (1992) detailed a short synthesis pathway for 1-azaadamantan-4-one and its isomers, utilizing reductive homologation and double-Mannich condensation processes, showcasing the compound's utility as a synthetic intermediate (Becker & Flynn, 1992).

Stereoselective Synthesis : Ramakrishna and Sridhar (2015) presented a method for the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids. This methodology was applied in the total synthesis of dihydro-pyrenolide D, demonstrating the compound's utility in synthesizing complex organic molecules (Ramakrishna & Sridhar, 2015).

Biological Evaluations

Antiviral Activity : Göktaş et al. (2012) explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. Their study highlighted the potential of these compounds as influenza virus fusion inhibitors, with specific derivatives showing strong inhibitory effects (Göktaş et al., 2012).

Receptor Agonists and Antagonists : Franchini et al. (2017) synthesized and evaluated a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Their work underscores the role of structural modification in achieving selectivity and potency for receptor targeting (Franchini et al., 2017).

Molecular Modeling

Structure-Activity Relationships : The importance of molecular modeling in understanding the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors was highlighted by Franchini et al. (2014). Their research provides insights into designing more selective ligands for these receptors (Franchini et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N1-(1,4-dioxaspiro[4A structurally similar compound, guanadrel, acts as a postganglionic adrenergic blocking agent It’s possible that N1-(1,4-dioxaspiro[4

Mode of Action

It slowly displaces norepinephrine from its storage in nerve endings, thereby blocking the release of norepinephrine normally produced by nerve stimulation . This could potentially be a similar mechanism for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide, but more research is needed to confirm this.

Propriétés

IUPAC Name |

N'-cyclopentyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-3-7-12)17-10-13-11-21-16(22-13)8-4-1-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJHCDDYOWQZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2876073.png)

![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)

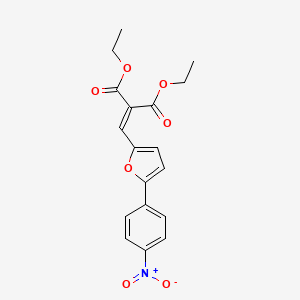

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

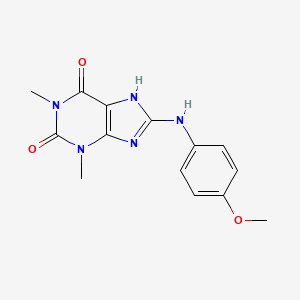

![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)